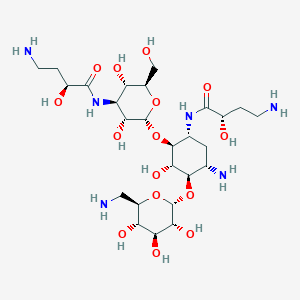
4-Bromo-2,5-bis(hexyloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-bis(hexyloxy)benzaldehyde is an organic compound with the molecular formula C19H29BrO3 and a molecular weight of 385.34 g/mol . It is a derivative of benzaldehyde, featuring bromine and hexyloxy substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-bis(hexyloxy)benzaldehyde typically involves the bromination of 2,5-dihexyloxybenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetone under reflux conditions . The reaction proceeds as follows:
- Dissolve 2,5-dihexyloxybenzaldehyde in acetone.
- Add N-bromosuccinimide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-bis(hexyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a polar solvent.
Major Products Formed
Oxidation: 4-Bromo-2,5-bis(hexyloxy)benzoic acid.
Reduction: 4-Bromo-2,5-bis(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-bis(hexyloxy)benzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and hexyloxy groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dihexyloxybenzaldehyde: Similar structure but lacks the aldehyde group.
4-Bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of hexyloxy groups.
Uniqueness
4-Bromo-2,5-bis(hexyloxy)benzaldehyde is unique due to the presence of both bromine and hexyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C19H29BrO3 |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
4-bromo-2,5-dihexoxybenzaldehyde |
InChI |
InChI=1S/C19H29BrO3/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Clave InChI |
OWNOWBNRTVQRNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
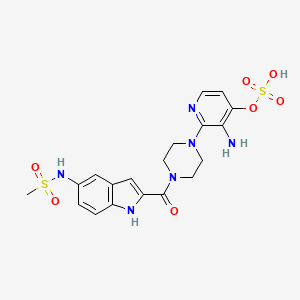
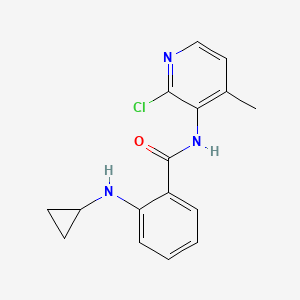
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
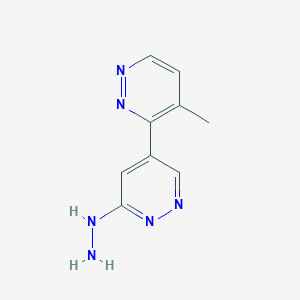
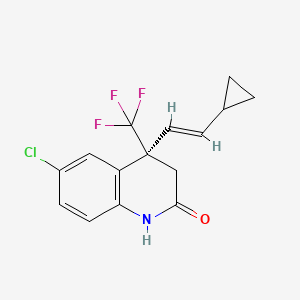
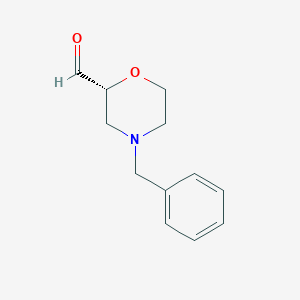
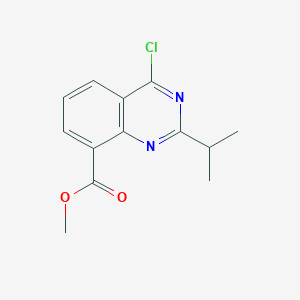
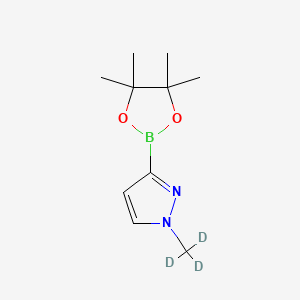
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)

![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)
